molecular formula C7H2Cl2F3NO2S B14065261 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene

Cat. No.: B14065261
M. Wt: 292.06 g/mol
InChI Key: GQANNLVPRPFNGI-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene typically involves multiple steps. One common method includes the reaction of 1,2-dichlorobenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group. This is followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene include:

    1,2-Dichloro-3-trifluoromethylthio-5-nitrobenzene: Differing in the position of the trifluoromethylthio and nitro groups.

    1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene: Another positional isomer with distinct chemical properties.

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,2-dichloro-3-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H

InChI Key

GQANNLVPRPFNGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)SC(F)(F)F

Origin of Product

United States

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